molecular formula C19H23NO5 B2955619 N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide CAS No. 773150-87-1

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide

Cat. No.: B2955619
CAS No.: 773150-87-1
M. Wt: 345.395
InChI Key: DNOFLVVVKZXSPL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide is an organic compound characterized by its unique structure, which includes methoxy groups and a butanamide backbone

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its physical and chemical properties in more detail, and developing methods for its efficient synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide typically involves the reaction of 2,4-dimethoxyaniline with 4-(2-methoxyphenoxy)butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as continuous chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide: shares similarities with other methoxy-substituted aromatic amides.

    N-(2,4-dimethoxyphenyl)acetamide: Similar structure but with a shorter acyl chain.

    N-(2-methoxyphenyl)-4-(2-methoxyphenoxy)butanamide: Similar structure but with fewer methoxy groups.

Uniqueness

The unique combination of methoxy groups and the butanamide backbone in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-14-10-11-15(18(13-14)24-3)20-19(21)9-6-12-25-17-8-5-4-7-16(17)23-2/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOFLVVVKZXSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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